molecular formula C19H24BrCl2FN2O2 B4019269 1-(4-Bromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride

1-(4-Bromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride

Cat. No.: B4019269
M. Wt: 482.2 g/mol
InChI Key: FKUYAFLKRZMIHO-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1-(4-bromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrFN2O2.2ClH/c20-15-5-7-17(8-6-15)25-14-16(24)13-22-9-11-23(12-10-22)19-4-2-1-3-18(19)21;;/h1-8,16,24H,9-14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUYAFLKRZMIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)Br)O)C3=CC=CC=C3F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrCl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the 4-bromophenoxy intermediate.

    Introduction of the Piperazine Ring: The intermediate is then reacted with 2-fluorophenylpiperazine under controlled conditions to introduce the piperazine ring.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with a suitable propanol derivative, followed by the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of specific receptors, leading to changes in cellular signaling pathways.

    Inhibiting Enzymes: Inhibiting the activity of key enzymes involved in metabolic processes, thereby affecting cellular functions.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
  • 4-Bromo-2-fluorobiphenyl

Uniqueness

1-(4-Bromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol is unique due to its specific combination of bromine, fluorine, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and the study of complex chemical reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.